molecular formula C12H17NO B11962362 3-Methyl-2-phenylpentanamide CAS No. 14387-58-7

3-Methyl-2-phenylpentanamide

Cat. No.: B11962362
CAS No.: 14387-58-7
M. Wt: 191.27 g/mol
InChI Key: JZWSIXOLZMBMNT-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylpentanamide is an organic compound with a molecular formula of C12H17NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylpentanamide typically involves the amidation reaction between an appropriate carboxylic acid derivative and an amine. One common method is the reaction of 3-Methyl-2-phenylpentanoic acid with ammonia or an amine under dehydrating conditions to form the amide bond. The reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the purification of starting materials, controlled addition of reagents, and efficient removal of by-products. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide to an amine or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Methyl-2-phenylpentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Methyl-2-phenylpentanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group may engage in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-pentanone: An aliphatic ketone with similar structural features but different functional groups.

    2-Methyl-3-pentanamine: An amine with a similar carbon skeleton but different functional groups.

    Amphetamines: Compounds with a phenethylamine structure that exhibit sympathomimetic activity.

Uniqueness

3-Methyl-2-phenylpentanamide is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Biological Activity

3-Methyl-2-phenylpentanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing on various research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenylpentanoic acid with appropriate amine sources under controlled conditions. This process may include various steps such as esterification and subsequent amide formation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.25 µM
Staphylococcus aureus0.15 µM

These results demonstrate that the compound possesses a strong potential as an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays conducted using human cell lines (e.g., HaCat and BALB/c 3T3) have shown varied effects depending on exposure time and concentration.

Table 2: Cytotoxic Effects on Human Cell Lines

Cell LineIC50 (µM)Exposure Time (h)
HaCat3072
BALB/c 3T35072

The data suggest that while the compound exhibits antimicrobial activity, it also demonstrates cytotoxic effects at higher concentrations.

The mechanism through which this compound exerts its biological effects involves interaction with bacterial cell membranes, leading to disruption and subsequent cell death. Molecular docking studies indicate favorable binding interactions with key bacterial enzymes such as DNA gyrase and MurD, which are critical for bacterial replication and survival.

Figure 1: Molecular Docking Interaction
Molecular Docking
Illustration of binding interactions between this compound and target enzymes.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of Pseudomonas aeruginosa. The compound was found to inhibit biofilm formation, which is crucial in managing chronic infections associated with this pathogen.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on cancer cell lines. Results indicated that lower concentrations had minimal cytotoxic effects, suggesting a potential therapeutic window for further development.

Properties

CAS No.

14387-58-7

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-methyl-2-phenylpentanamide

InChI

InChI=1S/C12H17NO/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H2,13,14)

InChI Key

JZWSIXOLZMBMNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

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